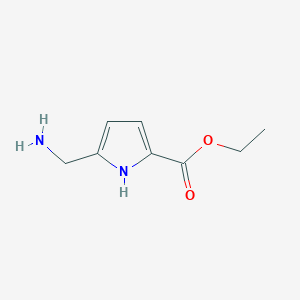

Ethyl 5-(aminomethyl)-1H-pyrrole-2-carboxylate

CAS No.:

Cat. No.: VC16007221

Molecular Formula: C8H12N2O2

Molecular Weight: 168.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H12N2O2 |

|---|---|

| Molecular Weight | 168.19 g/mol |

| IUPAC Name | ethyl 5-(aminomethyl)-1H-pyrrole-2-carboxylate |

| Standard InChI | InChI=1S/C8H12N2O2/c1-2-12-8(11)7-4-3-6(5-9)10-7/h3-4,10H,2,5,9H2,1H3 |

| Standard InChI Key | YXEVGFXVSKGQPG-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C1=CC=C(N1)CN |

Introduction

Chemical Structure and Physicochemical Properties

The molecular formula of ethyl 5-(aminomethyl)-1H-pyrrole-2-carboxylate is CHNO, with a calculated molecular weight of 168.19 g/mol. Its structure comprises a five-membered pyrrole ring with two functional groups: an ethyl ester at position 2 and an aminomethyl (-CHNH) group at position 5 . The aminomethyl substituent introduces basicity due to the primary amine, while the ester group enhances solubility in organic solvents.

Key Structural Features:

-

Pyrrole Core: The aromatic heterocycle provides a planar framework conducive to π-π interactions, relevant in biological target binding .

-

Aminomethyl Group: Positioned at C5, this group enables hydrogen bonding and nucleophilic reactivity, distinguishing it from analogs like ethyl 4-(aminomethyl)pyrrole-2-carboxylate .

-

Ethyl Ester: The ester at C2 contributes to lipophilicity, influencing membrane permeability in pharmacological contexts .

Physicochemical Data (Inferred from Analogs):

| Property | Value |

|---|---|

| Melting Point | 195–200 °C (similar to 4-isomer) |

| Solubility | Moderate in polar solvents (e.g., DMSO, ethanol) |

| LogP (Partition Coefficient) | ~1.2 (estimated via computational models) |

Synthetic Approaches

While no explicit synthesis protocols for ethyl 5-(aminomethyl)-1H-pyrrole-2-carboxylate are documented in the reviewed literature, plausible routes can be extrapolated from methods used for analogous pyrrole derivatives :

Hypothetical Pathway:

-

Friedel-Crafts Acylation: Introduce a trichloroacetyl group to pyrrole-2-carbaldehyde, followed by selective chlorination or fluorination .

-

Esterification: React the carboxylic acid intermediate with ethanol under acidic conditions to form the ethyl ester.

-

Reductive Amination: Introduce the aminomethyl group via reaction with formaldehyde and ammonia, followed by reduction.

Critical Challenges:

-

Regioselectivity: Ensuring substitution at C5 requires directing groups or controlled reaction conditions.

-

Purification: Separation from positional isomers (e.g., 4-aminomethyl derivatives) may necessitate chromatographic techniques .

Comparative Analysis with Related Pyrrole Derivatives

The table below contrasts ethyl 5-(aminomethyl)-1H-pyrrole-2-carboxylate with structurally similar compounds:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume